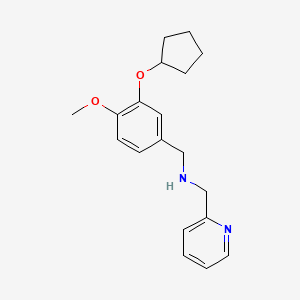![molecular formula C16H21N3O B7499039 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. IMCA is a small molecule that can selectively bind to specific proteins and modulate their activity, making it a promising candidate for drug development. In
作用機序
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide works by selectively binding to specific proteins, known as bromodomains, which are involved in the regulation of gene expression. By binding to these proteins, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can modulate their activity and affect the expression of genes that are involved in cancer and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to bind to a specific bromodomain, called BRD4, which is overexpressed in many types of cancer cells. By inhibiting the activity of BRD4, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can reduce the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain proteins that are involved in cancer and inflammation, leading to decreased cell proliferation and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has also been shown to modulate the expression of genes that are involved in these processes. In addition, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide in lab experiments is its selectivity for specific proteins, which allows for targeted modulation of protein activity. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide is also a small molecule, which makes it easier to synthesize and modify. However, one limitation of using 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays. In addition, the synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide can be challenging and time-consuming, which may limit its use in some labs.
将来の方向性
There are several future directions for the study of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide, which could increase its availability for research and drug development. Another direction is the investigation of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide and its potential as a therapeutic agent for cancer and inflammation.
合成法
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide involves several steps, starting from the reaction of 2-bromo-1-(4-methylcyclohexyl)-1H-imidazo[4,5-b]pyridine with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This intermediate is then reacted with N-(2-chloroacetyl)pyrrolidine to give the desired product, 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide. The yield of this reaction is typically around 50-60%, and the purity can be improved by recrystallization or chromatography.
科学的研究の応用
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of certain proteins that are involved in these processes, leading to decreased cell proliferation and inflammation. 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has also been investigated as a potential treatment for other diseases such as Alzheimer's and Parkinson's, due to its ability to modulate protein activity in the brain.
特性
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-13(8-6-12)18-16(20)10-14-11-19-9-3-2-4-15(19)17-14/h2-4,9,11-13H,5-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFYUBRGZOLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)



